REACTION_CXSMILES
|
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[CH:8][C:9]=1[Cl:10].[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16]Cl)[CH3:13]>>[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16][O:11][C:6]1[CH:7]=[CH:8][C:9]([Cl:10])=[C:4]([Cl:3])[CH:5]=1)[CH3:13] |f:0.1|
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Name
|
|
Quantity
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66 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
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250 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a distillation head
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Type
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TEMPERATURE
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Details
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This mixture was gradually heated
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Type
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ADDITION
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Details
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After the addition
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Type
|
TEMPERATURE
|
Details
|
to increase in order
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Type
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DISTILLATION
|
Details
|
to distill off water and unreacted chloroacetaldehyde diethyl acetal
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Type
|
CUSTOM
|
Details
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The distillate separated into layers which
|
Type
|
CUSTOM
|
Details
|
were recovered by conventional techniques
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Type
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CUSTOM
|
Details
|
The lower layer was dried
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Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
DISTILLATION
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Details
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(without distillation) at 190° C. for 2 hours
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Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The contents of the reaction flask were cooled to room temperature
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Type
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ADDITION
|
Details
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poured into an ice-water mixture
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Type
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EXTRACTION
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Details
|
extracted with methylene chloride
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Type
|
WASH
|
Details
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The methylene chloride solution was washed with 300 ml of 2N NaOH
|
Type
|
CUSTOM
|
Details
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dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
After removal of the starting material, 276.3 g of the
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=CC(=C(C=C1)Cl)Cl)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |